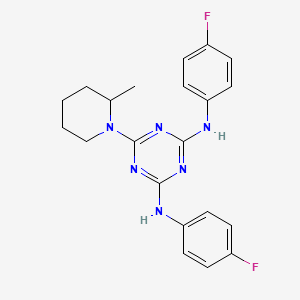
(5Z)-2-(4-methylpiperazin-1-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-(4-methylpiperazin-1-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-methylpiperazin-1-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial-scale production.
化学反応の分析
Types of Reactions
(5Z)-2-(4-methylpiperazin-1-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, (5Z)-2-(4-methylpiperazin-1-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is studied for its potential as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine
In medicinal chemistry, thiazole derivatives, including this compound, are explored for their potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
類似化合物との比較
Similar Compounds
- (5Z)-2-(4-methylpiperazin-1-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- This compound analogs
特性
分子式 |
C18H23N3O4S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
(5Z)-2-(4-methylpiperazin-1-yl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H23N3O4S/c1-20-5-7-21(8-6-20)18-19-17(22)15(26-18)11-12-9-13(23-2)16(25-4)14(10-12)24-3/h9-11H,5-8H2,1-4H3/b15-11- |
InChIキー |
IPVPSADWTZTGLP-PTNGSMBKSA-N |
異性体SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/S2 |
正規SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600120.png)
![3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11600121.png)

![5-[(4-Ethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11600133.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B11600134.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11600135.png)
![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11600140.png)

![1-[2-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11600164.png)
![4-[(benzylsulfanyl)methyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11600167.png)
![2-methylpropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600175.png)
![(5Z)-3-cyclohexyl-1-methyl-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11600183.png)
![(4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11600185.png)
![(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600197.png)
